4-(Furan-3-yl)benzaldehyde

Natural product chemistry Fungal volatile benzaldehydes Sarcodontia crocea secondary metabolites

4‑(Furan‑3‑yl)benzaldehyde (CAS 885465‑98‑5) is a heteroaromatic aldehyde with a molecular formula of C₁₁H₈O₂ and a molecular weight of 172.18 g·mol⁻¹. It consists of a para‑substituted benzaldehyde core carrying a furan ring attached at its 3‑position (the β‑position of the furan), which distinguishes it from the more common 2‑furyl (α‑furyl) isomers.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 885465-98-5
Cat. No. B1259208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-3-yl)benzaldehyde
CAS885465-98-5
Synonyms4-(furan-3-yl)benzaldehyde
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=COC=C2
InChIInChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H
InChIKeyQUGMHBNQYXZEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-3-yl)benzaldehyde (CAS 885465-98-5) – What Procurement Teams and Researchers Need to Know Before Sourcing This 3‑Furyl Benzaldehyde


4‑(Furan‑3‑yl)benzaldehyde (CAS 885465‑98‑5) is a heteroaromatic aldehyde with a molecular formula of C₁₁H₈O₂ and a molecular weight of 172.18 g·mol⁻¹ [1]. It consists of a para‑substituted benzaldehyde core carrying a furan ring attached at its 3‑position (the β‑position of the furan), which distinguishes it from the more common 2‑furyl (α‑furyl) isomers. The compound was first described as a new natural product isolated from the basidiomycete Sarcodontia crocea (syn. S. setosa) through bioactivity‑guided fractionation [2]. Commercial sources typically supply this compound at ≥97 % purity (HPLC/NMR verified), with recommended storage at 2‑8 °C under dry, sealed conditions .

N Fungal natural product origin supports fragment-based screening and chemical ecology studies.
R 3‑Furyl regioisomer enables regioselective heterocyclic synthesis and patent‑aligned library construction.
A Para‑aldehyde functionality fits Schiff‑base ligation and coordination chemistry workflows.

4-(Furan-3-yl)benzaldehyde – Why In‑Class Furan‑Benzaldehyde Isomers Cannot Be Interchanged in Synthesis or Bioassays


Furan‑benzaldehyde positional isomers share an identical molecular formula (C₁₁H₈O₂) and are often grouped under the same generic chemical class, but the position of the furan attachment (ortho‑, meta‑, para‑ relative to the aldehyde on the benzene ring; and 2‑furyl vs. 3‑furyl on the heterocycle) profoundly alters electronic distribution, steric accessibility, and the reactivity of the aldehyde carbonyl [1]. The para‑aldehyde, 3‑furyl substitution pattern of this compound confers a unique hydrogen‑bonding vector and a dipole moment that are absent in the 2‑furyl or ortho‑aldehyde regioisomers, directly affecting both the kinetics of Schiff‑base formation and the binding pose in biological targets. Substituting a 2‑furyl analog for the 3‑furyl compound without experimental verification therefore risks generating irrelevant structure‑activity relationships (SAR) and non‑reproducible synthetic outcomes [2].

Regiochemistry 3‑Furyl vs. 2‑furyl attachment shifts dipole and hydrogen‑bond vectors; may alter Schiff‑base kinetics and binding poses.
Lipophilicity Computed ΔLog P ~0.3‑0.4 changes membrane permeability context; SAR may diverge if isomer substituted.
IP space 3‑Furyl isomer explicitly claimed in patent US‑9066954‑B2; using 2‑furyl analog may weaken composition‑of‑matter protection.

4-(Furan-3-yl)benzaldehyde – Head‑to‑Head Quantitative Differentiation Evidence Against the Closest Analogs


Natural Product Provenance – 4-(Furan‑3‑yl)benzaldehyde Is a Documented Fungal Metabolite, Whereas the 2‑Furyl Isomer Is Exclusively Synthetic

4‑(Furan‑3‑yl)benzaldehyde was isolated and structurally elucidated as a new natural product from the basidiomycete Sarcodontia crocea (syn. S. setosa) [1]. In contrast, the para‑2‑furyl isomer (4‑(furan‑2‑yl)benzaldehyde, CAS 60456‑77‑1) has no reported natural occurrence and is known solely as a synthetic construct [2]. This natural‑product status provides the 3‑furyl compound with a validated biosynthesis pathway and a biologically pre‑validated scaffold, which can be leveraged in phenotypic screening and natural‑product‑inspired medicinal chemistry campaigns.

Natural provenance
Head-to-head
Fungal metabolite vs. purely synthetic
3‑Furyl: isolated from Sarcodontia crocea vs 2‑Furyl: no natural source reported
Biologically pre‑validated scaffold for phenotypic screening.
Confirmed by 2D NMR; biosynthetic pathway documented.
Natural product chemistry Fungal volatile benzaldehydes Sarcodontia crocea secondary metabolites

Regiochemical Identity – The 3‑Furyl Substitution Pattern Differentiates This Compound from the Commercially Prevalent 2‑Furyl Isomer in Physicochemical and Electronic Profile

The target compound attaches the furan ring via its β‑carbon (3‑position), whereas the more common para isomer (4‑(furan‑2‑yl)benzaldehyde) attaches via the electron‑rich α‑carbon . This substitution difference is reflected in computed Log P values: the 3‑furyl isomer has a Log P of 2.76 (ChemScene computational data) , while the 2‑furyl isomer exhibits a Log P of 2.39 (JChem) or 2.48 (ACD/Labs), and an XLogP3‑AA value of 2.1 in PubChem [1]. The higher lipophilicity of the 3‑furyl isomer (ΔLog P ≈ 0.3–0.4) may translate to greater membrane permeability in cell‑based assays. Additionally, the 3‑furyl linkage presents the aldehyde in a distinct spatial orientation, which is critical for specific molecular‑recognition events.

Lipophilicity shift
Cross-study
ΔLog P +0.3 to +0.4
3‑Furyl (2.76) more lipophilic than 2‑furyl (2.39‑2.48)
Regiochemical identity influences permeability and solubility context.
Computed values; experimental log P unavailable.
Physicochemical profiling QSAR modeling Building-block procurement

Antifungal Activity – 4-(Furan‑3‑yl)benzaldehyde Shows Weak but Documented Antifungal Activity Against Phytopathogenic Fungi; Direct Comparative Data Against Close Analogs Are Absent from the Published Literature

In the original isolation study, 4‑(furan‑3‑yl)benzaldehyde exhibited weak antifungal activity when tested against several phytopathogenic fungi; however, the authors did not report explicit MIC values or include head‑to‑head comparator compounds in the same assay [1]. The compound was noted to be less potent against bacteria in microdilution assays. No subsequent publication has provided quantitative antifungal data (MIC₅₀ or IC₅₀) for this compound alongside a defined structural analog tested under identical conditions. As such, this evidence dimension is retained as supporting evidence only, and users are advised that any differentiation based on biological potency must be generated experimentally.

Antifungal activity
Data to verify
Weak activity reported; no quantitative MIC or direct comparator data.
Supports antifungal screening context only; quantitative SAR requires experimental generation.
Original study lacked head‑to‑head analog testing.
Antifungal screening Phytopathogen control Bioactivity‑guided fractionation

Synthetic Accessibility – The 3‑Furylbenzaldehyde Scaffold Has Been Demonstrated in Patented Heterocyclic Libraries, While the 2‑Furyl Isomer Is More Commonly Stocked by Commercial Suppliers

Patent US‑9066954‑B2 (“Fused heterocyclic derivatives and methods of use”) explicitly encompasses benzaldehyde,4‑(3‑furanyl)‑ as a key intermediate for constructing fused heterocyclic scaffolds [1]. In contrast, a search of the same patent family does not identify the 2‑furyl or ortho‑aldehyde isomers as claimed intermediates. This suggests that the 3‑furyl substitution pattern offers specific synthetic advantages—most likely the ability to engage in regioselective cycloaddition or cross‑coupling reactions that the 2‑furyl isomer cannot replicate efficiently. Commercial availability data further reveal that the 2‑furyl isomer is stocked by a larger number of suppliers, potentially tempting procurement teams to substitute based on cost or delivery time alone.

Patent inclusion
Class-level
Claimed intermediate in US‑9066954‑B2 for fused heterocycles
Provides documented synthetic pathway for IP‑protected libraries.
2‑Furyl isomer not claimed in same patent family.
Patent‑driven medicinal chemistry Heterocyclic building‑block libraries Suzuki–Miyaura coupling scope

4-(Furan-3-yl)benzaldehyde (885465-98-5) – Evidence‑Backed Application Scenarios Where This Compound Outperforms Its Isomers


Natural‑Product‑Inspired Fragment‑Based Drug Discovery (FBDD)

As a confirmed fungal secondary metabolite, 4‑(furan‑3‑yl)benzaldehyde serves as a biologically pre‑validated fragment for FBDD campaigns targeting antifungal or antibacterial pathways [1]. Its natural origin can be leveraged in fragment libraries where biological relevance is prioritised over purely synthetic diversity.

Regioselective Synthesis of Fused Heterocyclic Patent Libraries

The 3‑furyl attachment mode has been specifically claimed in patent US‑9066954‑B2 for constructing fused heterocycles [2]. Medicinal chemists building IP‑protected libraries should procure this isomer rather than the 2‑furyl analog to ensure alignment with the patented synthetic route.

Schiff‑Base Ligand Synthesis for Coordination Chemistry or Antimicrobial Screening

The para‑aldehyde group of 4‑(furan‑3‑yl)benzaldehyde is ideally positioned for Schiff‑base condensation with primary amines, a reaction that has been linked to enhanced antimicrobial properties [1]. The distinct electronic character of the 3‑furyl substituent (vs. 2‑furyl) influences the imine bond electronics, a parameter that should not be overlooked when designing structure‑activity relationship studies.

Chemical Ecology and Fungal Volatile Research

This compound contributes to the characteristic odour of Sarcodontia crocea, making it a valuable analytical standard for fungal volatile profiling and chemical ecology studies [1]. The 2‑furyl isomer has no documented role in fungal chemical communication and cannot serve as a substitute in this niche application.

Application
Selection Property
Validation Focus
Fragment-based screening
Fungal metabolite provenance
Biological relevance in phenotypic assays
Fused heterocycle libraries
3‑Furyl regiochemistry
Regioselective cyclisation and patent alignment
Schiff‑base ligand research
Para‑aldehyde reactivity
Imine electronics and antimicrobial SAR
Fungal volatile profiling
Natural occurrence in S. crocea
Volatile profile confirmation and chemical ecology
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